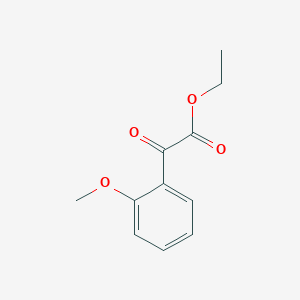

Ethyl 2-methoxybenzoylformate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-6-4-5-7-9(8)14-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJWRUFXYLPZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574797 | |

| Record name | Ethyl (2-methoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66644-69-7 | |

| Record name | Ethyl 2-methoxy-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66644-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2-methoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Ketoester Building Block

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-methoxybenzoylformate

This compound, also known as ethyl 2-(2-methoxyphenyl)-2-oxoacetate, is an aromatic ketoester that serves as a valuable intermediate in advanced organic synthesis. Its unique molecular architecture, featuring an ortho-methoxy substituted benzene ring directly attached to an α-ketoester moiety, provides a rich platform for chemical transformations. This guide offers an in-depth exploration of its chemical properties, a validated synthesis protocol, reactivity profile, and potential applications, particularly for professionals in pharmaceutical research and drug development. The strategic placement of the methoxy group influences the electronic properties of the aromatic ring and the reactivity of the adjacent carbonyl groups, making it a nuanced and powerful tool for constructing complex molecular targets.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its application in research and development.

Physicochemical Data

The fundamental physical properties of this compound are summarized below. These values are critical for reaction setup, purification, and storage considerations.

| Property | Value | Source |

| CAS Number | 66644-69-7 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | Calculated |

| Molecular Weight | 194.18 g/mol | Calculated |

| Melting Point | 134-137 °C | [3] |

| Boiling Point | 215 °C (at 3 Torr) | [3] |

| Density | 1.147±0.06 g/cm³ (Predicted) | [3] |

| Appearance | Not specified, likely a solid at room temperature | Inferred from MP |

| Storage | Store at Room Temperature | [3] |

Spectroscopic Analysis: A Structural Blueprint

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the disubstituted ring will appear in the δ 6.9-7.8 ppm region, with splitting patterns dictated by their coupling. The ethyl group will present as a quartet around δ 4.3 ppm (-OCH₂-) coupled to a triplet around δ 1.4 ppm (-CH₃). The methoxy group (-OCH₃) will be a sharp singlet, likely around δ 3.9 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will feature several key resonances. Two carbonyl carbons are expected: the ketone at ~185-195 ppm and the ester at ~165 ppm. The aromatic carbons will resonate between 110-160 ppm, with the carbon attached to the methoxy group appearing upfield. The ethyl group carbons will be observed around 61 ppm (-OCH₂-) and 14 ppm (-CH₃), and the methoxy carbon will be near 55 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carbonyl groups. Two strong absorption bands are anticipated: one for the ketone C=O stretch around 1680-1700 cm⁻¹ and another for the ester C=O stretch at a higher frequency, typically 1720-1740 cm⁻¹. The C-O stretching of the ester and methoxy group will appear in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching bands will be visible around 1600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 194.18. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) and the ethyl group (-C₂H₅, 29 Da), providing further structural confirmation.[6]

Synthesis Protocol: A Validated Pathway

The synthesis of this compound can be efficiently achieved via the esterification of its corresponding carboxylic acid, 2-methoxybenzoylformic acid. This precursor is accessible from the versatile starting material, 2-methoxybenzoic acid.[7] The following protocol outlines a reliable, two-step synthesis.

Step-by-Step Methodology

Step 1: Oxidation of 2-Methoxybenzoic Acid to 2-Methoxybenzoylformic Acid This step involves the oxidation of the benzylic position, which is not straightforward. A more common route in industrial settings might involve different precursors. However, for a laboratory scale, a plausible route could involve the protection of the carboxylic acid, functionalization of the ring, and subsequent oxidation. A more direct and well-documented approach starts from 2'-methoxyacetophenone, which can be oxidized. For the purpose of this guide, we will assume the availability of the keto-acid precursor, which can be synthesized via various literature methods.

Step 2: Fischer Esterification of 2-Methoxybenzoylformic Acid

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxybenzoylformic acid (1.0 eq) in an excess of absolute ethanol (approx. 10-20 eq), which serves as both reactant and solvent.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~3-5 mol%) to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3 x 50 mL). The choice of ethyl acetate is driven by its good solvating power for the ester and its immiscibility with water.

-

Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[8]

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis Workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three key functional domains: the α-keto group, the ester, and the methoxy-substituted aromatic ring.

-

Reactions at the Carbonyl Groups:

-

Reduction: The ketone is more reactive towards nucleophilic reducing agents (e.g., NaBH₄) than the ester, allowing for selective reduction to the corresponding α-hydroxy ester. This is a crucial transformation for creating chiral building blocks.

-

Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic (saponification) conditions.

-

Grignard/Organolithium Addition: Organometallic reagents will preferentially attack the more electrophilic ketone carbonyl, leading to the formation of tertiary alcohols.

-

-

Reactions involving the Aromatic Ring:

-

The ortho-methoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution. Further substitution (e.g., nitration, halogenation) will be directed to the positions para and ortho to the methoxy group (positions 4 and 6). The bulky benzoylformate group may sterically hinder the ortho position.

-

Mechanism: Selective Reduction of the Ketone

The selective reduction of the ketone in the presence of the ester is a classic example of chemoselectivity. Sodium borohydride (NaBH₄) is a mild reducing agent, sufficiently reactive to reduce aldehydes and ketones but generally unreactive towards esters.

Caption: Figure 2: Mechanism of Selective Ketone Reduction.

Applications in Research and Drug Development

The structural motifs present in this compound make it a highly attractive scaffold for medicinal chemistry and the synthesis of specialty chemicals.

-

Pharmaceutical Intermediates: Methoxy-substituted benzoic acids and their derivatives are common precursors in the synthesis of active pharmaceutical ingredients (APIs).[7] The keto-ester functionality allows for the introduction of diverse substituents and the construction of heterocyclic systems, which are prevalent in modern drug molecules. Its derivatives can be explored for various therapeutic areas, leveraging the pharmacophore concepts that are crucial in drug design.[9]

-

Building Block for Heterocycles: The 1,2-dicarbonyl structure is a classic precursor for synthesizing various heterocycles like quinoxalines (by condensation with diamines) or imidazoles, which are core structures in many biologically active compounds.

-

Controlled Release Formulations: While not a direct application of the small molecule itself, related ester-containing polymers are widely used in developing drug dosage forms for modified or sustained release.[10] The principles of ester reactivity and stability are fundamental to designing such drug delivery systems.[11]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for molecular innovation. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it an asset for researchers in organic synthesis and drug discovery. By understanding the interplay of its functional groups, scientists can strategically employ this ketoester to build complex and biologically relevant molecules, paving the way for new therapeutic agents and advanced materials.

References

- Vertex AI Search. (n.d.). ETHYL 2-METHOXY-5-METHYLBENZOYLFORMATE | 859775-82-9. ChemicalBook.

- National Center for Biotechnology Information. (n.d.). Ethyl 2-Methoxybenzoate. PubChem.

- Vertex AI Search. (n.d.). This compound | 66644-69-7. ChemicalBook.

- Vertex AI Search. (n.d.). ETHYL 2-METHYLBENZOYLFORMATE synthesis. ChemicalBook.

- Vertex AI Search. (n.d.). ETHYL (2-METHOXYBENZOYL)ACETATE synthesis. ChemicalBook.

- Vertex AI Search. (n.d.). This compound CAS#: 66644-69-7. ChemicalBook.

- ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.

- National Center for Biotechnology Information. (n.d.). Ethyl 2-methoxyacetate. PubChem.

- YouTube. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR.

- University of Calgary. (n.d.). Spectra Problem #7 Solution.

- Vertex AI Search. (n.d.). This compound CAS#: 66644-69-7. ChemicalBook.

- MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.

- MDPI. (n.d.). Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery.

- Autechaux Industries. (2026, January 6). 2-Methoxybenzoic Acid in Organic Synthesis: Key Applications.

- University of Michigan. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.

- Wiley Online Library. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.

- OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data.

- YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.

- ResearchGate. (2025, August 6). Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology.

- National Center for Biotechnology Information. (2019, October 17). Ethylcellulose–A Pharmaceutical Excipient with Multidirectional Application in Drug Dosage Forms Development.

Sources

- 1. This compound | 66644-69-7 [amp.chemicalbook.com]

- 2. This compound CAS#: 66644-69-7 [amp.chemicalbook.com]

- 3. This compound CAS#: 66644-69-7 [m.chemicalbook.com]

- 4. files.eric.ed.gov [files.eric.ed.gov]

- 5. openreview.net [openreview.net]

- 6. m.youtube.com [m.youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethylcellulose–A Pharmaceutical Excipient with Multidirectional Application in Drug Dosage Forms Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preamble: The Significance of the α-Ketoester Moiety

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-methoxybenzoylformate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the α-ketoester functional group serves as a versatile and highly valuable scaffold. Its unique electronic properties, arising from the juxtaposition of a ketone and an ester, render it susceptible to a wide array of chemical transformations. This compound, the subject of this guide, is a prime exemplar of this class. It incorporates the α-ketoester into an ortho-substituted methoxybenzene ring, a common feature in many biologically active molecules. Understanding its structure, synthesis, and characterization is paramount for scientists aiming to leverage this building block for the synthesis of complex molecular architectures, from novel materials to potential therapeutic agents. This guide provides a detailed exploration of its molecular characteristics, a validated synthetic protocol, and a comprehensive spectroscopic analysis, grounded in established chemical principles.

Part 1: Molecular Architecture and Physicochemical Profile

This compound, with the chemical formula C₁₁H₁₂O₄, presents a compact yet functionally rich structure. The core of the molecule is a benzene ring substituted at the 1- and 2-positions.

-

The Methoxy Group (-OCH₃): Attached at the C2 position, this electron-donating group significantly influences the electronic environment of the aromatic ring. It acts as a powerful ortho-, para- directing group in electrophilic aromatic substitution reactions, a property that is fundamental to its synthesis.

-

The Ethyl Benzoylformate Group (-COCOOCH₂CH₃): This substituent at the C1 position is the molecule's reactive center. It consists of two adjacent carbonyl groups—a ketone directly attached to the aromatic ring and an ester. This α-dicarbonyl arrangement is highly electrophilic and serves as a handle for numerous nucleophilic additions and condensation reactions.

Caption: Molecular structure of this compound.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| CAS Number | 66644-69-7 | [1][2][3] |

| Appearance | Liquid (typical) | [4] |

| Boiling Point | 259-260 °C | [5] |

| Density | 1.144 g/mL at 25 °C | [5] |

Part 2: Synthesis Protocol – A Validated Approach

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of anisole (methoxybenzene).[6][7] This reaction is a cornerstone of organic synthesis, allowing for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.

Causality Behind Experimental Choices:

-

Reactants: Anisole is chosen as the aromatic substrate due to its methoxy group, which activates the ring towards electrophilic substitution and directs the incoming acyl group primarily to the para position, with some ortho product.[6] Ethyl oxalyl chloride is the acylating agent, providing the required α-ketoester moiety.

-

Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃), is essential.[7] It functions by coordinating with the acyl chloride, generating a highly reactive acylium ion electrophile, which is then attacked by the electron-rich anisole ring.[6][8] Milder Lewis acids like FeCl₃ or ZnCl₂ can also be used to minimize potential side reactions like demethylation of the methoxy group.[6][9]

-

Solvent & Temperature: The reaction is often performed in a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) at low temperatures (e.g., 0 °C to room temperature).[10] This is critical to control the high exothermicity of the reaction and prevent side reactions.[10]

Sources

- 1. This compound | 66644-69-7 [chemicalbook.com]

- 2. This compound | 66644-69-7 [amp.chemicalbook.com]

- 3. This compound CAS#: 66644-69-7 [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. ETHYL (2-METHOXYBENZOYL)ACETATE | 41607-95-8 [chemicalbook.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. condor.depaul.edu [condor.depaul.edu]

- 8. docsity.com [docsity.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to Ethyl 2-Methoxybenzoylformate (CAS 66644-69-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methoxybenzoylformate, identified by CAS number 66644-69-7, is an α-keto ester with potential applications as a versatile intermediate in organic synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its anticipated properties, synthesis, and reactivity based on the well-established chemistry of α-keto esters and aryl glyoxylates. This document serves as a valuable resource for researchers in drug discovery and chemical development by offering insights into its chemical utility, potential biological relevance, and practical considerations for its handling and analysis.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule characterized by an ethyl ester and a ketone, specifically an α-keto ester. The presence of these two reactive carbonyl groups in close proximity, along with a methoxy-substituted aromatic ring, imparts a unique chemical profile that makes it a valuable synthon for the construction of more complex molecular architectures, including heterocyclic compounds of pharmaceutical interest.

Molecular Structure:

Caption: Friedel-Crafts acylation for α-keto ester synthesis.

Experimental Protocol (General):

-

To a cooled (0 °C) and stirred solution of anisole in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃) portion-wise.

-

Slowly add ethyl oxalyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the desired α-keto ester.

Oxidation of α-Hydroxy Esters

Another viable synthetic route is the oxidation of the corresponding α-hydroxy ester. This precursor can be synthesized from 2-methoxybenzaldehyde.

Workflow Diagram:

Caption: Synthetic workflow via oxidation of an α-hydroxy ester.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its α-keto ester moiety. This functional group can undergo a variety of transformations, making it a valuable building block in organic synthesis.

Nucleophilic Addition to the Ketone

The ketone carbonyl is susceptible to nucleophilic attack, leading to the formation of tertiary alcohols. This is a key reaction for introducing molecular diversity.

Example: Grignard Reaction

Caption: Grignard reaction with an α-keto ester.

Reduction of the Ketone

The ketone can be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (NaBH₄). This reaction is often a key step in the synthesis of biologically active molecules.

Wittig Reaction

The Wittig reaction allows for the conversion of the ketone to an alkene, providing a route to α,β-unsaturated esters.

Heterocycle Synthesis

α-Keto esters are common precursors for the synthesis of a wide range of heterocyclic compounds, which are prevalent in medicinal chemistry. For instance, condensation reactions with dinucleophiles can lead to the formation of various five- and six-membered rings. [1] Logical Relationship Diagram:

Caption: Role of α-keto esters in heterocycle synthesis.

Potential Biological Activity

While no specific biological activity has been reported for this compound, the α-keto ester functionality is present in various biologically active molecules. α-Keto acids and their esters are involved in metabolic pathways and have been investigated for their therapeutic potential. [2]For instance, some α-keto esters have been evaluated as inhibitors for enzymes such as Mycobacterium tuberculosis antigen 85C. [3]The structural similarity of this compound to these compounds suggests that it could be a valuable starting point for the design and synthesis of novel therapeutic agents. Further biological screening is required to elucidate any potential activity.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. The following techniques would be employed:

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), the methoxy group (a singlet), and the aromatic protons. |

| ¹³C NMR | Resonances for the two carbonyl carbons (ester and ketone), the aromatic carbons, and the aliphatic carbons of the ethyl and methoxy groups. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and ketone, C-O stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| HPLC | A single peak under appropriate chromatographic conditions to determine purity. |

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profiles of similar compounds, such as ethyl benzoylformate, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [4][5]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated.

Conclusion

This compound (CAS 66644-69-7) is an α-keto ester with significant potential as a synthetic intermediate. Although specific experimental data for this compound is scarce, its chemical behavior can be reliably predicted based on the well-established chemistry of its functional groups. This guide provides a foundational understanding of its properties, synthesis, and reactivity, offering valuable insights for researchers engaged in the design and synthesis of novel organic molecules for applications in medicinal chemistry and materials science. Further research is warranted to fully characterize this compound and explore its potential biological activities.

References

- Al-Mawsawi, L. Q., Day, R., Al-Mughaid, H., Abul-Hajj, Y. J., & Taha, M. O. (2009). Design, synthesis and biological evaluation of sugar-derived esters, α-ketoesters and α-ketoamides as inhibitors for Mycobacterium tuberculosis antigen 85C. Molecular Omics, 5(3), 273-284.

- Majumdar, K. C., & Sinha, B. (2021). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 11(25), 15154-15175.

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoylformate. Retrieved from [Link]

-

MDPI. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). The approaches to α‐keto esters. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]

-

ResearchGate. (n.d.). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure ?. Retrieved from [Link]

Sources

A Technical Guide to the Stability and Storage of Ethyl 2-methoxybenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects of stability and storage for Ethyl 2-methoxybenzoylformate (CAS No. 66644-69-7). As a specialized α-keto ester, its integrity is paramount for reproducible and reliable results in research and development. This document moves beyond generic storage instructions to provide a deeper understanding of the molecule's potential liabilities, enabling proactive measures to ensure its long-term stability.

Chemical Profile and Inherent Stability Considerations

This compound possesses two key functional groups that dictate its stability profile: an α-keto ester and a methoxy-substituted benzene ring. The electrophilic nature of the adjacent ketone and ester carbonyl groups makes the molecule susceptible to nucleophilic attack, particularly hydrolysis. The aromatic ring, while generally stable, can participate in photochemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Boiling Point | 215 °C at 3 Torr | [2] |

| Melting Point | 134-137 °C | [2] |

| Density (Predicted) | 1.147 g/cm³ | [2] |

Principal Degradation Pathways

While specific degradation kinetics for this compound are not extensively documented in publicly available literature, its chemical structure suggests several potential degradation pathways. Understanding these is crucial for designing appropriate storage conditions and analytical methods.

Hydrolytic Degradation

Hydrolysis is the most probable degradation pathway for this compound. The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.

-

Mechanism: The reaction involves the nucleophilic attack of a water molecule on the ester carbonyl carbon. This process is significantly accelerated in the presence of acidic or basic catalysts.

-

Products: Acid-catalyzed hydrolysis will yield 2-methoxybenzoylformic acid and ethanol. Base-catalyzed hydrolysis will initially produce the salt of 2-methoxybenzoylformic acid and ethanol.

Caption: Predicted hydrolytic degradation pathway.

Photochemical Degradation

Aromatic ketones are known to be photosensitive. While the methoxy group can influence the photophysical properties, the benzoyl moiety suggests a potential for degradation upon exposure to light, particularly in the UV spectrum.

-

Potential Reactions: Photochemical reactions could involve the excitation of the carbonyl group, leading to radical reactions, such as hydrogen abstraction from the solvent or other molecules, or even fragmentation.

Thermal Degradation

While the boiling point of this compound is relatively high, prolonged exposure to elevated temperatures, even below its boiling point, can accelerate degradation, primarily through increased rates of hydrolysis if moisture is present.

Recommended Storage and Handling Protocols

Based on the chemical nature of this compound and general best practices for laboratory chemicals, the following storage and handling protocols are recommended to minimize degradation.

Core Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location. Refrigeration (2-8 °C) is advisable. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture. The "air sensitive" nature noted for similar compounds suggests this is a critical precaution. |

| Light | Store in an amber or opaque container in a dark place. | Protects the compound from potential photochemical degradation. |

| Container | Use a tightly sealed container made of an inert material (e.g., glass). | Prevents the ingress of moisture and air. Avoids potential reactions with container materials. |

Handling Procedures

-

Inert Atmosphere Handling: For maximum stability, particularly for long-term storage or when handling small quantities, it is best practice to handle the material in a glove box or under a stream of inert gas.

-

Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of moisture or other contaminants that could catalyze degradation.

-

Aliquoting: For frequently used material, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk stock to the atmosphere.

Experimental Workflow: Stability Assessment

To empirically determine the stability of this compound under specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than its intended storage.

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation

-

Preparation of Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature.

-

Thermal Degradation: Keep a portion of the stock solution and a sample of the solid material at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose a portion of the stock solution to a calibrated light source (UV and visible).

-

-

Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to separate the parent compound from any degradation products. Mass spectrometry (HPLC-MS) can be used to identify the degradation products.

-

Data Interpretation: Calculate the percentage of degradation at each time point. Identify and characterize the major degradation products.

Conclusion and Best Practices

The stability of this compound is intrinsically linked to its handling and storage. The primary degradation risk is hydrolysis, which can be mitigated by strict exclusion of moisture. While specific data is limited, the known reactivity of α-keto esters provides a solid foundation for implementing robust storage and handling protocols. For critical applications, a proactive approach, including aliquoting and handling under an inert atmosphere, is strongly advised. When the stability in a specific formulation or solvent system is a concern, conducting a forced degradation study is the most reliable method to ensure the integrity of the compound and the validity of experimental outcomes.

References

- Google Patents. (n.d.). Purification of alkyl glyoxylate.

-

Evers, A., Clénet, D., & Pfeiffer-Marek, S. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 14(2), 375. [Link]

-

Evers, A., Clénet, D., & Pfeiffer-Marek, S. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 14(2), 375. [Link]

-

ResearchGate. (n.d.). NMR studies of the products of hydrolysis of 3-ethyl-2-methylbenzo[ d]azol-3-ium iodides. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2021). Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review. Retrieved January 17, 2026, from [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Retrieved January 17, 2026, from [Link]

-

Evers, A., Clénet, D., & Pfeiffer-Marek, S. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 14(2), 375. [Link]

-

D'Agostino, P. A., & Chenier, C. L. (2019). A Brief Overview of HPLC-MS Analysis of Alkyl Methylphosphonic Acid Degradation Products of Nerve Agents. Journal of chromatographic science, 57(7), 606–617. [Link]

- Google Patents. (n.d.). Process for purification of aryl carboxylic acids.

-

Salomone, A., et al. (2023). Long‐Term Stability of Ethyl Glucuronide in Hair: A 10‐Year Retrospective Analysis of 909 Samples by LC–MS/MS. Journal of Forensic Sciences. [Link]

-

ResearchGate. (2014). Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Identification of metol degradation products under Fenton's reagent treatment using liquid chromatography-mass spectrometry. Retrieved January 17, 2026, from [Link]

-

CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved January 17, 2026, from [Link]

-

Reddy, G. S., et al. (2023). Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

- Google Patents. (n.d.). Method for the purification of aryl sulfonic acids and salts.

-

ResearchGate. (2022). Environmental Friendly Analysis: Development and Validation of UV-Visible Spectrophotometric Method for Methotrexate Quantificat. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2021). DoE ASSISTED UV-VISIBLE SPECTROPHOTOMETRIC METHOD DEVELOPMENT FOR CRITICAL FACTOR ESTIMATION INVOLVED IN NORFLOXACIN DEGRADATION. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Purification of alkyl aryl sulfonates.

-

Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 193-203. [Link]

Sources

Spectroscopic data of Ethyl 2-methoxybenzoylformate

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 2-methoxybenzoylformate

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 66644-69-7), a key intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between the molecular structure and its spectral output, providing field-proven insights and self-validating experimental protocols.

Introduction

This compound is an α-keto ester derivative of anisole. Its molecular structure, featuring an aromatic ring, a methoxy group, a ketone, and an ester functional group, results in a distinct and informative spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural confirmation in synthetic chemistry. This guide is structured to provide not just the data, but the scientific rationale behind the spectral features, empowering researchers to confidently identify and characterize this compound.

Molecular Structure and Spectroscopic Correlation

A logical first step in any spectroscopic analysis is to visualize the molecule and anticipate the expected signals. The structure of this compound is presented below, with key atoms numbered to facilitate NMR assignments. This systematic approach ensures that every part of the molecule is accounted for in the subsequent spectral analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Proton Environment Analysis

The choice of solvent is critical for NMR. Deuterated chloroform (CDCl₃) is a standard choice for compounds of this polarity due to its excellent dissolving power and the single, easily identifiable residual solvent peak at 7.26 ppm.[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~7.85 | dd | 1H | Ar-H | This proton is ortho to the electron-withdrawing benzoyl group, leading to significant deshielding. |

| ~7.50 | ddd | 1H | Ar-H | This proton experiences deshielding from the aromatic ring current and the adjacent carbonyl. |

| ~7.00 | m | 2H | Ar-H | These aromatic protons are in a more shielded environment compared to the others. |

| 4.40 | q | 2H | -OCH₂CH₃ | The quartet splitting is due to coupling with the adjacent methyl protons. Its downfield shift is caused by the adjacent electronegative oxygen atom.[2] |

| 3.90 | s | 3H | -OCH₃ | The singlet multiplicity indicates no adjacent protons. The chemical shift is characteristic of a methoxy group attached to an aromatic ring. |

| 1.40 | t | 3H | -OCH₂CH₃ | The triplet arises from coupling to the two protons of the methylene group. This is a classic ethyl group signature. |

Interpretation and Expertise: The ¹H NMR spectrum is highly diagnostic. The aromatic region (7.00-7.85 ppm) shows a complex splitting pattern characteristic of an ortho-substituted benzene ring. The downfield quartet and an upfield triplet are a clear indication of an ethyl ester group. The sharp singlet at 3.90 ppm confirms the presence of the methoxy group. The integration values (1H, 1H, 2H, 2H, 3H, 3H) correspond precisely to the number of protons in each unique chemical environment.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

¹³C NMR provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~190 | C=O (Ketone) | Ketone carbonyl carbons are typically found in this highly deshielded region. |

| ~165 | C=O (Ester) | Ester carbonyl carbons are also deshielded but generally appear slightly upfield from ketones.[3] |

| ~160 | Ar-C (C-OCH₃) | The carbon attached to the electronegative oxygen of the methoxy group is significantly deshielded. |

| ~135 | Ar-C | Aromatic quaternary carbon. |

| ~130-120 | Ar-CH | Aromatic carbons with attached protons. |

| ~112 | Ar-C | Aromatic carbon. |

| ~62 | -OCH₂CH₃ | The carbon of the methylene group is deshielded by the adjacent ester oxygen.[2] |

| ~56 | -OCH₃ | The methoxy carbon appears in its characteristic region. |

| ~14 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group is in the most shielded (upfield) region. |

Interpretation and Expertise: The ¹³C NMR spectrum confirms the presence of ten distinct carbon atoms. The two signals in the downfield region (~190 and ~165 ppm) are unambiguous indicators of the two carbonyl carbons (ketone and ester).[3] The signals between 112 and 160 ppm correspond to the six carbons of the aromatic ring. The aliphatic region shows three signals, corresponding to the two carbons of the ethyl group and the one carbon of the methoxy group, consistent with the proposed structure.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse experiment with a 30-degree pulse angle.

-

Set the spectral width to cover a range from -2 to 12 ppm.

-

Use a relaxation delay of 2 seconds and acquire 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled experiment.

-

Set the spectral width to cover a range from 0 to 220 ppm.

-

Use a relaxation delay of 5 seconds and acquire 1024 scans to ensure a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[1]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The covalent bonds within a molecule vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.[4]

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Insights |

| ~3050 | C-H Stretch | Aromatic | Medium | Characteristic of C-H bonds on the benzene ring. |

| ~2980 | C-H Stretch | Aliphatic (sp³) | Medium | Arises from the C-H bonds of the ethyl and methoxy groups. |

| ~1735 | C=O Stretch | Ester | Strong | This is a highly characteristic and intense absorption for an ester carbonyl. |

| ~1680 | C=O Stretch | Ketone (conjugated) | Strong | The ketone carbonyl stretch is at a lower frequency due to conjugation with the aromatic ring. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium-Strong | These absorptions are diagnostic for the presence of a benzene ring. |

| ~1250 | C-O Stretch | Aryl-O | Strong | Corresponds to the stretching of the C-O bond of the methoxy group. |

| ~1100 | C-O Stretch | Ester | Strong | A characteristic stretching vibration of the ester C-O bond.[5] |

Interpretation and Expertise: The IR spectrum is dominated by two strong carbonyl absorptions. The ester C=O stretch is expected at a higher wavenumber (~1735 cm⁻¹) than the ketone C=O stretch (~1680 cm⁻¹), which is lowered by its conjugation with the aromatic system.[6] The presence of multiple strong bands in the "fingerprint region" (below 1500 cm⁻¹) including the C-O stretches, provides a unique pattern for identification.[4]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a solvent like chloroform can be used in a suitable liquid cell.[7]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 208.07

-

Calculated Exact Mass: 208.0736 g/mol for C₁₁H₁₂O₄

Major Predicted Fragment Ions

| m/z | Proposed Fragment | Causality and Insights |

| 177 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group is a common and favorable fragmentation pathway.[2] |

| 163 | [M - CH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 177 fragment. |

| 135 | [C₈H₇O₂]⁺ | This corresponds to the 2-methoxybenzoyl cation, formed by cleavage of the bond between the two carbonyl groups. This is expected to be a very stable and thus abundant fragment. |

| 107 | [C₇H₇O]⁺ | Loss of carbon monoxide from the 2-methoxybenzoyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation. |

Interpretation and Expertise: The molecular ion peak at m/z 208 would confirm the molecular formula. The base peak is predicted to be the 2-methoxybenzoyl cation at m/z 135, due to the stability of this acylium ion. The loss of the ethoxy group (m/z 177) is also a highly characteristic fragmentation for ethyl esters.[2]

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, for a more robust analysis, through a Gas Chromatography (GC-MS) system.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 300 amu using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the known structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its major fragments.

Conclusion

The spectroscopic data of this compound presents a cohesive and self-validating picture of its molecular structure. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester, ketone, and aromatic functional groups, and mass spectrometry verifies the molecular weight and predictable fragmentation pathways. This guide provides the foundational data and interpretive logic necessary for researchers to confidently synthesize, purify, and utilize this important chemical compound.

References

- PubMed. (2015, September 14). Rotational spectroscopy of methyl benzoylformate and methyl mandelate: structure and internal dynamics of a model reactant and product of enantioselective reduction.

- The Royal Society of Chemistry. Table of Contents.

- The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides.

- Wiley-VCH. Supporting Information.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- The Royal Society of Chemistry. Supplementary Information.

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967).

- Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766).

- ACS Publications. (2019, December 18). Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application.

- Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Chemguide. interpreting C-13 NMR spectra.

- OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives.

- SpectraBase. (2-Methoxy-2-oxidanylidene-ethyl) 2-benzamidobenzoate - Optional[Vapor Phase IR] - Spectrum.

- ChemicalBook. Ethyl 2-methylbenzoate(87-24-1) 13C NMR spectrum.

- University of Colorado Boulder. IR Spectroscopy Tutorial: Esters.

- 13-C NMR Chemical Shift Table.pdf.

- ChemicalBook. This compound.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.

- Doc Brown's Chemistry. mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern.

- Michigan State University Department of Chemistry. Infrared Spectroscopy.

- PubMed. (2024, May 10). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.

- YouTube. (2023, August 31). interpretation of two sample infrared spectra.

- MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.

- ChemicalBook. This compound | 66644-69-7.

- ChemicalBook. This compound | 66644-69-7.

- PubMed. (2010, October 1). Identification of covalent binding sites of ethyl 2-cyanoacrylate, methyl methacrylate and 2-hydroxyethyl methacrylate in human hemoglobin using LC/MS/MS techniques.

- ResearchGate. (2025, August 4). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban.

- PubChem. Ethyl Cinnamate | C11H12O2 | CID 637758.

Sources

The Ascendant Trajectory of Benzoylformate Derivatives in Medicinal Chemistry: A Technical Guide

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores that can modulate complex biological pathways is paramount. Among the myriad of molecular frameworks, the benzoylformate scaffold has steadily gained prominence as a versatile and "privileged" structure. Its inherent chemical functionalities—an aromatic ring, a ketone, and a carboxylic acid or its ester—provide a unique combination of steric and electronic features that enable potent and selective interactions with a range of biological targets. This guide aims to provide an in-depth technical exploration of benzoylformate derivatives, moving beyond a mere recitation of facts to a nuanced discussion of their synthesis, mechanisms of action, and burgeoning therapeutic applications. We will delve into the causality behind experimental designs and the logic that underpins their development, offering a resource for researchers, scientists, and drug development professionals to navigate and innovate within this exciting chemical space.

I. The Synthetic Cornerstone: Crafting the Benzoylformate Core

The therapeutic potential of any chemical class is fundamentally tethered to the accessibility and versatility of its synthesis. Benzoylformate derivatives are no exception. The judicious selection of a synthetic route not only dictates the feasibility of producing lead compounds but also influences the diversity of analogues that can be generated for structure-activity relationship (SAR) studies.

A prevalent and efficient method for the synthesis of benzoylformic acid, the parent compound, involves the oxidation of mandelic acid or its derivatives.[1] More contemporary approaches have also explored microbial metabolism, utilizing enzymes like mandelate racemase and mandelate dehydrogenase to convert racemic mandelate to benzoylformate with high yields.[1] For the synthesis of methyl benzoylformate, a common derivative with applications as a photoinitiator in industrial settings, a high-selectivity method involves the esterification of benzoylformic acid with methanol using a solid acid catalyst, such as TiO2/SO42–.[2][3] This approach circumvents the issues of low yield and strong acid pollution associated with traditional sulfuric acid catalysis.[2]

Protocol: High-Selectivity Synthesis of Methyl Benzoylformate

This protocol is adapted from a method designed to produce methyl benzoylformate with high selectivity and yield, minimizing environmental impact.[2]

Materials:

-

Benzoylformic acid

-

Methanol (anhydrous)

-

TiO2/SO42– solid acid catalyst

-

Organic solvent (e.g., toluene)

-

Buchner funnel and filtration apparatus

-

Rotary evaporator

Procedure:

-

Catalyst Suspension: In a round-bottom flask equipped with a reflux condenser, suspend the TiO2/SO42– solid acid catalyst in the chosen organic solvent.

-

Reactant Addition: Add benzoylformic acid to the flask, followed by the slow addition of methanol. The molar ratio of methanol to benzoylformic acid should be optimized, typically in the range of 1.0 to 1.5.[2]

-

Esterification Reaction: Slowly heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via thin-layer chromatography).

-

Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Recover the solid acid catalyst by vacuum filtration using a Buchner funnel. The catalyst can often be washed and reused.

-

Product Isolation: Wash the filter cake with anhydrous methanol and collect the filtrate. The excess methanol and the organic solvent are removed from the filtrate by rotary evaporation under reduced pressure to yield the crude methyl benzoylformate.

-

Purification: The crude product can be further purified by techniques such as distillation or column chromatography to achieve high purity.

Causality in Protocol Design: The use of a solid acid catalyst is a key innovation.[2] Unlike traditional mineral acids, it is easily separated from the reaction mixture, simplifying purification and reducing corrosive waste streams. The controlled addition of methanol and the specific molar ratio help to maximize the esterification reaction while minimizing potential side reactions.

II. Mechanisms of Action: A Tale of Enzyme Inhibition

The therapeutic utility of benzoylformate derivatives is largely predicated on their ability to act as potent and often selective enzyme inhibitors. Their structural features allow them to mimic endogenous substrates or interact with key active site residues, thereby modulating critical biological pathways. Two key enzyme targets have emerged as particularly relevant: benzoylformate decarboxylase and indoleamine 2,3-dioxygenase 1 (IDO1).

A. Benzoylformate Decarboxylase: A Classic Target

Benzoylformate decarboxylase (BFDC) is a thiamin diphosphate (ThDP)-dependent enzyme that plays a role in the mandelate metabolic pathway in organisms like Pseudomonas putida.[4][5] It catalyzes the non-oxidative decarboxylation of benzoylformate to produce benzaldehyde and carbon dioxide.[5] Due to its well-characterized mechanism, BFDC has served as a model system for studying ThDP-dependent enzymes and for designing mechanism-based inhibitors.

Derivatives of benzoylformate have been designed to act as potent inhibitors of BFDC. For instance, [p-(bromomethyl)benzoyl]formate has been shown to be a remarkably potent inhibitor.[6][7] The mechanism of inhibition involves an enzyme-catalyzed processing of the inhibitor, leading to decarboxylation and bromide ion elimination, which results in a modified, tightly bound cofactor.[7]

B. Indoleamine 2,3-dioxygenase 1 (IDO1): A Gateway to Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[8][9][10] This pathway is a major route for tryptophan catabolism and leads to the production of several neuroactive and immunomodulatory metabolites.[11] In the context of cancer, overexpression of IDO1 in tumor cells or antigen-presenting cells leads to the depletion of tryptophan in the local tumor microenvironment and the accumulation of kynurenine. This has a profound immunosuppressive effect, primarily by inhibiting the proliferation and function of effector T cells and promoting the generation of regulatory T cells.[11] This immune escape mechanism makes IDO1 a highly attractive target for cancer immunotherapy.

Benzoylformate and its derivatives, particularly those integrated into larger heterocyclic systems like benzofurans, have emerged as a promising class of IDO1 inhibitors.[8] These compounds can interact with the heme iron and key amino acid residues in the IDO1 active site, preventing the binding and subsequent oxidation of tryptophan.

III. Therapeutic Applications: From Cancer to Neuroprotection

The ability of benzoylformate derivatives to modulate key biological pathways has translated into a broad spectrum of potential therapeutic applications, with oncology and neurodegenerative diseases being the most prominent areas of investigation.

A. Anticancer Potential: Targeting Tumor Immune Evasion and Proliferation

The inhibition of IDO1 by benzoylformate derivatives represents a major avenue for anticancer therapy.[9] By blocking the immunosuppressive effects of tryptophan catabolism, these inhibitors can restore anti-tumor T cell responses and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[12] A systematic structure-activity relationship (SAR) study of N-hydroxybenzofuran-5-carboximidamide, which incorporates a benzoylformate-like moiety, led to the discovery of a potent IDO1 inhibitor with an IC50 value of 0.44 μM.[8] Molecular modeling studies revealed that this compound's potency stems from dipole-ionic interactions with the heme iron, halogen bonding, and hydrophobic interactions within the IDO1 active site.[8]

Beyond immunomodulation, benzofuran derivatives, which can be conceptually related to benzoylformates, have demonstrated direct cytotoxic effects against various cancer cell lines.[13][14][15][16] For instance, certain halogenated benzofuran derivatives have shown selective toxicity towards human leukemia cells.[14] The SAR analysis of these compounds indicated that the presence of bromine on a methyl or acetyl group attached to the benzofuran system increased their cytotoxicity.[14]

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzomorpholine derivatives | A549 (NSCLC) | 1.1 | [17] |

| Benzomorpholine derivatives | NCI-H1975 (NSCLC) | 1.1 | [17] |

| 2-Benzoylbenzofuran derivatives | SiHa (cervical) | 1.10 | [15] |

| 2-Benzoylbenzofuran derivatives | HeLa (cervical) | 1.06 | [15] |

| 3-(morpholinomethyl)benzofurans | A549 (NSCLC) | 1.48–47.02 | [18] |

| 3-(morpholinomethyl)benzofurans | NCI-H23 (NSCLC) | 0.49– | [18] |

B. Neuroprotective Effects: Combating Excitotoxicity and Oxidative Stress

Disruptions in the kynurenine pathway are also implicated in the pathophysiology of various neurodegenerative and psychiatric disorders.[11][19] The accumulation of neurotoxic metabolites, such as quinolinic acid, and the depletion of neuroprotective metabolites, like kynurenic acid, can contribute to neuronal damage.[20] By inhibiting enzymes like IDO1 or kynurenine 3-monooxygenase (KMO), benzoylformate-related compounds can shift the balance of the kynurenine pathway towards the production of neuroprotective kynurenic acid.[11]

Furthermore, benzofuran-2-carboxamide derivatives have been shown to possess direct neuroprotective and antioxidant properties.[21][22][23] In a study evaluating a series of these compounds, one derivative with a methyl substitution at the R2 position exhibited potent neuroprotection against NMDA-induced excitotoxicity, with an efficacy comparable to the well-known NMDA antagonist, memantine.[21][22][23] Another derivative with a hydroxyl substitution at the R3 position also demonstrated significant anti-excitotoxic effects and the ability to scavenge free radicals and inhibit lipid peroxidation.[21][22][23]

IV. Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the kynurenine pathway and a generalized workflow for the discovery of benzoylformate-based enzyme inhibitors.

The Kynurenine Pathway and the Role of IDO1

Caption: A generalized workflow for the discovery and development of benzoylformate-based enzyme inhibitors.

V. Future Perspectives and Conclusion

The journey of benzoylformate derivatives from simple organic molecules to promising therapeutic agents is a testament to the power of medicinal chemistry. Their ability to potently and selectively inhibit key enzymes like IDO1 has positioned them at the forefront of cancer immunotherapy research. Concurrently, their emerging roles in neuroprotection highlight their potential to address some of the most challenging diseases of our time.

Future research in this area will likely focus on several key aspects. The continued refinement of synthetic methodologies to allow for even greater chemical diversity will be crucial. A deeper understanding of the off-target effects and the development of more selective inhibitors will be paramount for clinical translation. Furthermore, the exploration of novel drug delivery systems to enhance the bioavailability and target-site accumulation of these compounds could unlock their full therapeutic potential.

References

- CN105330547A - Methyl benzoylformate highly selective synthetic method - Google P

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. (URL: [Link])

-

He, X., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules. (URL: [Link])

-

Amaral, M., et al. (2013). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. PMC. (URL: [Link])

-

Dirmaier, L. J., et al. (1986). Inhibition of benzoylformate decarboxylase by [p-(bromomethyl)benzoyl]formate. Enzyme-catalyzed modification of thiamine pyrophosphate by halide elimination and tautomerization. Journal of the American Chemical Society. (URL: [Link])

-

Chong, Y. H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics. (URL: [Link])

-

Unknown. (2023). Novel Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Diseases. PMC. (URL: [Link])

-

Unknown. (2022). Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Disorders. PMC. (URL: [Link])

-

Lee, J., et al. (2021). Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

-

Wang, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research. (URL: [Link])

-

Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. (URL: [Link])

-

Wrona-Krol, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. (URL: [Link])

-

Brandt, G. S., et al. (2009). Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor. Biochemistry. (URL: [Link])

-

Chong, Y. H., et al. (2015). Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. ResearchGate. (URL: [Link])

-

He, X., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. ResearchGate. (URL: [Link])

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. (URL: [Link])

-

Vécsei, L., et al. (2021). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. (URL: [Link])

-

Chong, Y. H., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Biomolecules & Therapeutics. (URL: [Link])

-

He, X., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near- UV or Visible LED. AWS. (URL: [Link])

-

Stone, T. W. (2000). Inhibitors of the kynurenine pathway. European Journal of Medicinal Chemistry. (URL: [Link])

-

Asran, A. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC. (URL: [Link])

-

Unknown. (2018). Synthesis of benzoylformic acid. ResearchGate. (URL: [Link])

-

Larrabee, J. A., et al. (2018). A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism. Frontiers in Chemistry. (URL: [Link])

-

Kumar, A., & Kumar, A. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Harmonized Research in Pharmacy. (URL: [Link])

-

Wang, Y., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. International Journal of Molecular Sciences. (URL: [Link])

-

Amaral, M., et al. (2013). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry. (URL: [Link])

-

Uthman, S. O., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave. (URL: [Link])

-

Abdel-Ghani, T. M., et al. (2018). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. (URL: [Link])

-

McLeish, M. J. (2012). Mechanism-Based Inactivation of Benzoylformate Decarboxylase, A Thiamin Diphosphate-Dependent Enzyme. ResearchGate. (URL: [Link])

-

Unknown. (2020). Some benzofuran scaffolds with neuroprotective AD bioactivities. ResearchGate. (URL: [Link])

-

Ortyl, J., et al. (2022). Photoinitiators for Medical Applications—The Latest Advances. PMC. (URL: [Link])

-

Wang, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. (URL: [Link])

-

Unknown. (2017). Drugs targeting the kynurenine pathway-inhibitors and analogues. ResearchGate. (URL: [Link])

-

Boia, R., et al. (2020). Recent developments of neuroprotective agents for degenerative retinal disorders. PMC. (URL: [Link])

-

Li, Y., et al. (2023). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B. (URL: [Link])

-

Unknown. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. bepls. (URL: [Link])

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

-

Al-Ostoot, F. H., et al. (2022). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. (URL: [Link])

-

Dirmaier, L. J., et al. (1986). Inhibition of benzoylformate decarboxylase by [p-(bromomethyl)benzoyl]formate. Enzyme-catalyzed modification of thiamine pyropho. American Chemical Society. (URL: [Link])

-

van Doornmalen, A. M., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN105330547A - Methyl benzoylformate highly selective synthetic method - Google Patents [patents.google.com]

- 3. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 10. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]

- 13. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. eurekaselect.com [eurekaselect.com]

- 20. Inhibitors of the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of Ethyl 2-methoxybenzoylformate (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of Ethyl 2-methoxybenzoylformate

Introduction

This compound, with the CAS Number 66644-69-7, is a chemical compound of interest in various research and development sectors, including pharmaceuticals and organic synthesis. A thorough understanding of its physical properties is fundamental for its application, purification, and handling. This guide provides a detailed overview of the melting and boiling points of this compound, the experimental procedures for their determination, and the scientific principles that underpin these measurements.

Core Physical Properties

The melting and boiling points are critical physical constants that provide insight into the purity of a substance and the strength of its intermolecular forces. For this compound, these properties are summarized below.

| Physical Property | Value | Conditions |

| Melting Point | 134-137 °C | Not Specified |

| Boiling Point | 215 °C | 3 Torr |

Table 1: Key Physical Properties of this compound.[1]

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following sections detail the standard laboratory protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[2][3]

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, which is sealed at one end.[2][4] The sample should be tightly packed to a height of about 2-3 mm to ensure uniform heat transfer.

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically uses an oil bath or a metal block for heating.[3]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[2] A rapid heating rate can lead to an erroneously wide melting point range.

-

Data Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has melted into a clear liquid. The melting point is reported as the range T1-T2.

-

Causality and Trustworthiness:

-

Slow Heating Rate: A slow heating rate is essential to allow the temperature of the heating medium, the thermometer, and the sample to remain in thermal equilibrium.[2]

-

Purity Indication: A sharp melting point range (typically 0.5-1.5 °C) is indicative of a high degree of purity. A broad range suggests the presence of impurities.[3]

-

Calibration: The use of a calibrated thermometer is critical for accuracy. Calibration can be checked against standard compounds with known, sharp melting points.[2]

Boiling Point Determination